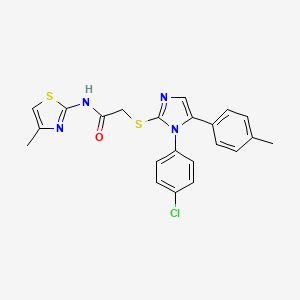
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS2 and its molecular weight is 454.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates an imidazole ring, a thioether linkage, and a thiazole moiety, which contribute to its potential applications in medicinal chemistry and pharmacology. Its structural features suggest that it may interact with various biological targets, making it a candidate for further research in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN3OS, with a molecular weight of approximately 399.94 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, which can influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3OS |
| Molecular Weight | 399.94 g/mol |
| Functional Groups | Imidazole, Thioether, Thiazole |
| Lipophilicity | High |
The mechanism of action of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can facilitate hydrogen bonding and π-π interactions, while the thioether and acetamide groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.
Antiviral Activity
Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, related imidazole derivatives have shown efficacy against viruses like HIV and Hepatitis C. The potential of this compound as an antiviral agent warrants further investigation.
Antitumor Activity
Research on structurally analogous compounds reveals promising antitumor activity. For example, certain thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth could be linked to its structural characteristics that facilitate interaction with cancer-related targets.
| Compound Type | Activity Type | IC50 (μM) |
|---|---|---|
| Thiazole Derivatives | Antitumor | 25.1 - 93.3 |
| Imidazole Derivatives | Antiviral | EC50 < 5 μM |
Case Studies
- Antiviral Efficacy : A study demonstrated that compounds similar to this compound showed effective inhibition of HIV replication in vitro, with EC50 values around 3.98 μM .
- Cytotoxicity in Cancer Cells : Another investigation reported that structurally related compounds exhibited selective cytotoxicity against non-small cell lung cancer (NSCLC) lines, with GI50 values ranging from 15.9 to 28.7 μM . This suggests potential therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS2/c1-14-3-5-16(6-4-14)19-11-24-22(27(19)18-9-7-17(23)8-10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJVCHNMEYSUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC(=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













